molecular formula C11H15NO5 B1624095 2-amino-2-(3,4,5-trimethoxyphenyl)acetic Acid CAS No. 86053-97-6

2-amino-2-(3,4,5-trimethoxyphenyl)acetic Acid

Cat. No.: B1624095
CAS No.: 86053-97-6
M. Wt: 241.24 g/mol
InChI Key: QDHRTWRXHAMCQR-UHFFFAOYSA-N
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Description

2-Amino-2-(3,4,5-trimethoxyphenyl)acetic acid is an organic compound characterized by the presence of an amino group and a trimethoxyphenyl group attached to an acetic acid backboneThe trimethoxyphenyl group, in particular, is a versatile pharmacophore that contributes to the compound’s bioactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-2-(3,4,5-trimethoxyphenyl)acetic acid typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with glycine in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, followed by reduction to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-2-(3,4,5-trimethoxyphenyl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include nitro derivatives, amines, and halogenated compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Amino-2-(3,4,5-trimethoxyphenyl)acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-2-(3,4,5-trimethoxyphenyl)acetic acid involves its interaction with various molecular targets. The trimethoxyphenyl group is known to inhibit enzymes such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR). These interactions disrupt cellular processes, leading to the compound’s bioactive effects .

Comparison with Similar Compounds

Uniqueness: 2-Amino-2-(3,4,5-trimethoxyphenyl)acetic acid is unique due to the presence of both an amino group and a trimethoxyphenyl group, which confer distinct chemical reactivity and a broad spectrum of bioactivity. This combination makes it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

2-amino-2-(3,4,5-trimethoxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO5/c1-15-7-4-6(9(12)11(13)14)5-8(16-2)10(7)17-3/h4-5,9H,12H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDHRTWRXHAMCQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50408310
Record name 2-amino-2-(3,4,5-trimethoxyphenyl)acetic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50408310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86053-97-6
Record name 2-amino-2-(3,4,5-trimethoxyphenyl)acetic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50408310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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